molecular formula C22H26N2O4S2 B4127188 Diethyl 3-methyl-5-[(1,2,3,4-tetrahydronaphthalen-1-ylcarbamothioyl)amino]thiophene-2,4-dicarboxylate

Diethyl 3-methyl-5-[(1,2,3,4-tetrahydronaphthalen-1-ylcarbamothioyl)amino]thiophene-2,4-dicarboxylate

Cat. No.: B4127188
M. Wt: 446.6 g/mol
InChI Key: YHOXPWNCPVSZGO-UHFFFAOYSA-N
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Description

Diethyl 3-methyl-5-{[(1,2,3,4-tetrahydro-1-naphthalenylamino)carbonothioyl]amino}-2,4-thiophenedicarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a naphthalene derivative, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 3-methyl-5-[(1,2,3,4-tetrahydronaphthalen-1-ylcarbamothioyl)amino]thiophene-2,4-dicarboxylate typically involves multiple steps. One common method includes the reaction of 3-methyl-2,4-thiophenedicarboxylic acid with diethylamine to form the diethyl ester. This intermediate is then reacted with 1,2,3,4-tetrahydro-1-naphthylamine and carbon disulfide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. Additionally, industrial methods would incorporate purification steps like recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-methyl-5-{[(1,2,3,4-tetrahydro-1-naphthalenylamino)carbonothioyl]amino}-2,4-thiophenedicarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the ester functional groups can be reduced to alcohols.

    Substitution: The naphthalene derivative can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

Diethyl 3-methyl-5-{[(1,2,3,4-tetrahydro-1-naphthalenylamino)carbonothioyl]amino}-2,4-thiophenedicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Diethyl 3-methyl-5-[(1,2,3,4-tetrahydronaphthalen-1-ylcarbamothioyl)amino]thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include modulation of signal transduction, inhibition of enzyme activity, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate: Shares a similar thiophene core but lacks the naphthalene derivative.

    Naphthalene, 1,2,3,4-tetrahydro-5-methyl-: Contains the naphthalene derivative but lacks the thiophene and ester functional groups.

Uniqueness

Diethyl 3-methyl-5-{[(1,2,3,4-tetrahydro-1-naphthalenylamino)carbonothioyl]amino}-2,4-thiophenedicarboxylate is unique due to its combination of a thiophene ring, a naphthalene derivative, and ester functional groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

IUPAC Name

diethyl 3-methyl-5-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamothioylamino)thiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S2/c1-4-27-20(25)17-13(3)18(21(26)28-5-2)30-19(17)24-22(29)23-16-12-8-10-14-9-6-7-11-15(14)16/h6-7,9,11,16H,4-5,8,10,12H2,1-3H3,(H2,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOXPWNCPVSZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=S)NC2CCCC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 3-methyl-5-[(1,2,3,4-tetrahydronaphthalen-1-ylcarbamothioyl)amino]thiophene-2,4-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Diethyl 3-methyl-5-[(1,2,3,4-tetrahydronaphthalen-1-ylcarbamothioyl)amino]thiophene-2,4-dicarboxylate
Reactant of Route 3
Diethyl 3-methyl-5-[(1,2,3,4-tetrahydronaphthalen-1-ylcarbamothioyl)amino]thiophene-2,4-dicarboxylate
Reactant of Route 4
Reactant of Route 4
Diethyl 3-methyl-5-[(1,2,3,4-tetrahydronaphthalen-1-ylcarbamothioyl)amino]thiophene-2,4-dicarboxylate
Reactant of Route 5
Diethyl 3-methyl-5-[(1,2,3,4-tetrahydronaphthalen-1-ylcarbamothioyl)amino]thiophene-2,4-dicarboxylate
Reactant of Route 6
Diethyl 3-methyl-5-[(1,2,3,4-tetrahydronaphthalen-1-ylcarbamothioyl)amino]thiophene-2,4-dicarboxylate

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